Multi-Kinase Inhibition Profile: Potency Across 7+ Oncogenic Kinases vs. Single-Target Comparators
The compound demonstrates nanomolar inhibitory activity against a broad panel of oncogenic kinases, a profile that distinguishes it from single-target inhibitors such as imatinib (primarily ABL) or gefitinib (primarily EGFR). In enzymatic assays, the compound exhibits IC50 values ranging from 6 nM to 50 nM against ABL WT (6 nM), B-RAF V600E (10 nM), EGFR WT (15 nM), HCK (22 nM), LYN A (37 nM), c-SRC (40 nM), and PDGFRA (50 nM) [1]. Additionally, it retains potent activity against clinically relevant ABL mutants: ABL G250E (46 nM), ABL Y253F (<50 nM), and ABL E255K (<50 nM) [1]. In contrast, imatinib shows significantly reduced potency against these gatekeeper mutants (IC50 values typically >1 µM for G250E and E255K).
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | ABL WT: 6 nM; B-RAF V600E: 10 nM; EGFR WT: 15 nM; HCK: 22 nM; LYN A: 37 nM; c-SRC: 40 nM; ABL G250E: 46 nM; ABL Y253F: <50 nM; ABL E255K: <50 nM; PDGFRA: 50 nM |
| Comparator Or Baseline | Imatinib: ABL WT IC50 ~25-100 nM; ABL G250E IC50 >1 µM; ABL E255K IC50 >1 µM. Gefitinib: EGFR WT IC50 ~20-80 nM; no significant ABL or SRC activity. |
| Quantified Difference | Target compound retains low nanomolar potency against ABL mutants where imatinib loses >20-fold potency; multi-kinase coverage vs. single-target profile. |
| Conditions | Enzymatic kinase inhibition assays (concentration range not fully specified; IC50 values derived from dose-response curves) |
Why This Matters
This broad and potent kinase inhibition profile enables the compound to simultaneously target multiple signaling pathways implicated in tumor growth and resistance, a capability that single-target inhibitors lack.
- [1] Cayman Chemical. CAY10717 Product Information. Cayman Chemical; 2024. Accessed via bertin-bioreagent.cvmh.fr. View Source
